molecular formula C19H18Cl3N3S2 B2746045 4-chlorobenzyl {5-[(2,5-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl sulfide CAS No. 344270-03-7

4-chlorobenzyl {5-[(2,5-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl sulfide

Cat. No.: B2746045
CAS No.: 344270-03-7
M. Wt: 458.84
InChI Key: PGBOXFVBTCAVRU-UHFFFAOYSA-N
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Description

The compound 4-chlorobenzyl {5-[(2,5-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl sulfide is a 1,2,4-triazole derivative featuring:

  • A 4-ethyl substituent on the triazole ring.
  • Two distinct sulfanyl-linked benzyl groups: a 4-chlorobenzyl moiety and a 2,5-dichlorobenzyl group.
  • A methyl sulfide bridge connecting the triazole core to the 4-chlorobenzyl unit.

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanylmethyl]-5-[(2,5-dichlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl3N3S2/c1-2-25-18(12-26-10-13-3-5-15(20)6-4-13)23-24-19(25)27-11-14-9-16(21)7-8-17(14)22/h3-9H,2,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBOXFVBTCAVRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=C(C=CC(=C2)Cl)Cl)CSCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl3N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-chlorobenzyl {5-[(2,5-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl sulfide (CAS Number: 344270-03-7) is a complex organosulfur compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities, particularly in pharmaceutical and agrochemical applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, chemical properties, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is C19H18Cl3N3S2, with a molecular weight of approximately 458.86 g/mol. The structure features a triazole ring and multiple chlorinated benzyl groups, contributing to its unique reactivity and biological profile.

PropertyValue
Molecular FormulaC19H18Cl3N3S2
Molecular Weight458.86 g/mol
pKa1.13 ± 0.10

The exact mechanisms of action for this compound are not extensively documented; however, insights can be drawn from related compounds within the triazole class. Triazoles often exhibit antifungal activity by inhibiting the synthesis of ergosterol in fungal cell membranes. Additionally, they may possess anticancer properties through induction of apoptosis in cancer cells and inhibition of cellular proliferation.

Antimicrobial Activity

Research indicates that triazole derivatives can exhibit significant antimicrobial properties. For instance:

  • Antifungal Activity : Triazole compounds have been shown to be effective against various fungal pathogens by disrupting ergosterol synthesis.
  • Antibacterial Activity : Some studies suggest that derivatives similar to 4-chlorobenzyl {5-[...]} may inhibit bacterial growth against Gram-positive and Gram-negative strains.

Case Studies

A study published in MDPI evaluated various triazole derivatives for anticancer activity in human colon cancer cell lines (HCT116). Some derivatives exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin, indicating potential efficacy in cancer treatment .

Another investigation highlighted the antimicrobial properties of triazole derivatives against Staphylococcus aureus and Escherichia coli. Compounds showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Summary of Biological Assays

The following table summarizes findings from various biological assays involving related compounds:

CompoundAssay TypeResult
4-chloromethylbiphenylSalmonella/microsome assayActive
Benzyl chlorideDNA repair assayActive
4-hydroxymethyl-biphenylMouse lymphoma mutation assayInactive

These results suggest that structural modifications significantly influence biological activity .

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives are known for their broad-spectrum antimicrobial properties. Research indicates that 4-chlorobenzyl {5-[(2,5-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl sulfide exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Evaluation
In vitro studies have shown that the compound demonstrates a minimum inhibitory concentration (MIC) lower than many conventional antibiotics. This suggests its potential as an alternative treatment for antibiotic-resistant infections .

Anticancer Properties

The triazole core of this compound is associated with anticancer activity. It can induce apoptosis in various cancer cell lines through mechanisms such as:

  • Inhibition of Enzymatic Activity : Targeting enzymes involved in nucleic acid synthesis.
  • Induction of Apoptosis : Altering mitochondrial function and activating caspases.

Case Study: Anticancer Study
A study involving several triazole derivatives showed that certain compounds led to a significant reduction in cell viability at concentrations as low as 10 μg/mL. The ability of the compound to induce apoptosis was confirmed using flow cytometry assays.

Agricultural Applications

Triazole compounds are also utilized in agriculture as fungicides. Their ability to inhibit fungal growth makes them valuable in protecting crops from various fungal pathogens.

Case Study: Fungicidal Activity
Research has indicated that triazole derivatives exhibit effective fungicidal activity against common agricultural pathogens, suggesting that this compound could be developed into a potent agricultural fungicide .

Data Tables

Activity TypeDescription
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cells
FungicidalInhibits growth of agricultural fungal pathogens

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and similarities with analogous compounds:

Compound Name / Identifier Triazole Substituents Sulfanyl/Sulfide Groups Biological/Functional Notes Source
Target Compound 4-ethyl 4-chlorobenzyl; 2,5-dichlorobenzyl Hypothesized bioactivity (inferred from analogs) N/A
5-{[(4-Chlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazol-3-ylhydrosulfide 4-isopropyl 4-chlorobenzyl Research chemical; potential bioactivity CAS 338982-45-9
N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol None (base structure) 4-methylbenzylsulfanyl; 3,4,5-trimethoxyphenyl Explicit bioactivity (–N–C–S unit) Acta Cryst. E65
Metsulfuron methyl ester Hybrid triazine-triazole core Methoxy; methyl; sulfonyl benzoate Herbicidal use (inhibition of acetolactate synthase) Pesticide Glossary
Key Observations:

Substituent Effects on Bioactivity: The –N–C–S unit in is critical for biological activity, suggesting that the sulfide/sulfanyl groups in the target compound may confer similar properties .

Functional Applications :

  • The herbicidal activity of metsulfuron methyl ester () demonstrates how triazole-triazine hybrids with sulfonyl groups can inhibit plant-specific enzymes. The target compound’s dichlorobenzyl groups may similarly target pest-specific pathways .

Computational and Experimental Data Gaps

  • Theoretical Modeling : Density-functional theory (DFT) methods, such as those in , could predict the target compound’s electronic properties (e.g., HOMO-LUMO gaps) and correlate them with reactivity or binding affinity .
  • Experimental Data: No direct biological or crystallographic data for the target compound exists in the provided evidence. Further studies are needed to confirm its activity and structural parameters.

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